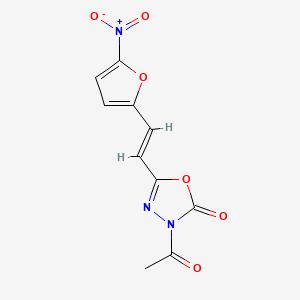
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-(2-(5-nitro-2-furanyl)ethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a combination of an oxadiazole ring, a nitrofuran moiety, and an acetyl group, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a condensation reaction between a nitrofuran aldehyde and a suitable hydrazide.
Vinylation and Acetylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: A range of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
作用機序
The mechanism of action of (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one depends on its specific application. For example:
Antimicrobial Activity: The compound may exert its effects by interacting with microbial enzymes or cellular components, leading to the disruption of essential biological processes.
Pharmacological Activity: As a pharmacophore, it may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
(E)-3-Acetyl-5-(2-(5-nitrothiophen-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a thiophene ring instead of a furan ring.
(E)-3-Acetyl-5-(2-(5-nitropyridin-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: (E)-3-Acetyl-5-(2-(5-nitrofuran-2-yl)vinyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties
特性
CAS番号 |
3878-31-7 |
|---|---|
分子式 |
C10H7N3O6 |
分子量 |
265.18 g/mol |
IUPAC名 |
3-acetyl-5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H7N3O6/c1-6(14)12-10(15)19-8(11-12)4-2-7-3-5-9(18-7)13(16)17/h2-5H,1H3/b4-2+ |
InChIキー |
FHOVWDHNALTYPI-DUXPYHPUSA-N |
異性体SMILES |
CC(=O)N1C(=O)OC(=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CC(=O)N1C(=O)OC(=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)

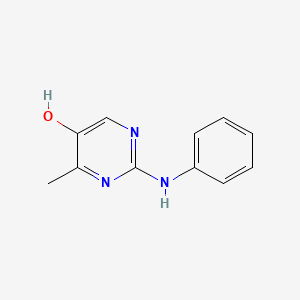
![ethyl N-[8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12918256.png)

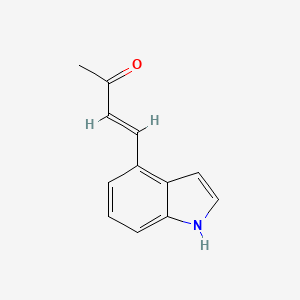
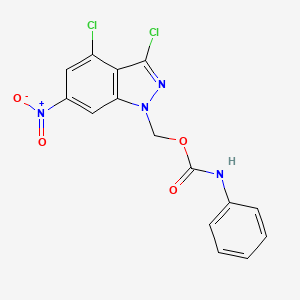
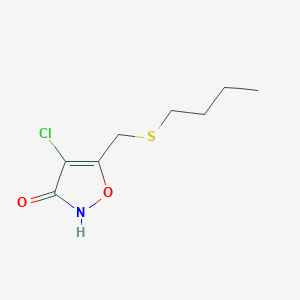

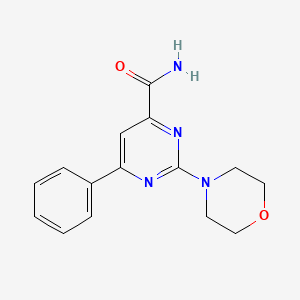
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
